molecular formula C5H6BrN3S B1459089 5-Bromo-4-(methylthio)pyrimidin-2-amine CAS No. 1503752-08-6

5-Bromo-4-(methylthio)pyrimidin-2-amine

Cat. No. B1459089
CAS RN: 1503752-08-6
M. Wt: 220.09 g/mol
InChI Key: ULNSBVYZVPNNPI-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylthio)pyrimidin-2-amine is an organic compound with the molecular formula C5H6BrN3S . It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol.


Molecular Structure Analysis

The pyrimidine ring in 5-Bromo-4-(methylthio)pyrimidin-2-amine is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .


Physical And Chemical Properties Analysis

5-Bromo-4-(methylthio)pyrimidin-2-amine has a molecular weight of 220.09 g/mol . It has a density of approximately 1.8 g/cm^3 . The boiling point is predicted to be around 346.1°C .

Scientific Research Applications

Heterocyclic Compound Synthesis The compound serves as a precursor for creating new heterocyclic structures. Bazazan et al. (2013) reported a sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine with 2-aminothiophenol and secondary amines, leading to a series of novel derivatives. This study emphasizes the versatility of 5-Bromo-4-(methylthio)pyrimidin-2-amine in generating new chemical entities (Bazazan et al., 2013).

Anti-microbial Coating Applications The compound has been investigated for its potential as an antimicrobial additive in coatings and inks. El‐Wahab et al. (2015) synthesized heterocyclic compounds incorporating 5-Bromo-4-(methylthio)pyrimidin-2-amine and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects (El‐Wahab et al., 2015).

Regioselective Reaction Studies 5-Bromo-4-(methylthio)pyrimidin-2-amine has been a subject of study in regioselective reactions. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This research provides valuable insights into the chemical behavior and reaction patterns of the compound (Doulah et al., 2014).

Safety and Hazards

5-Bromo-4-(methylthio)pyrimidin-2-amine may cause respiratory irritation, skin irritation, and can be harmful if swallowed . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

5-bromo-4-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSBVYZVPNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(methylthio)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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